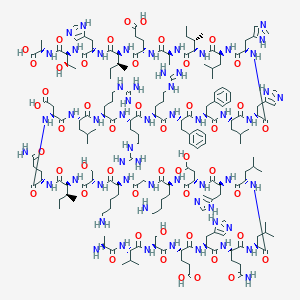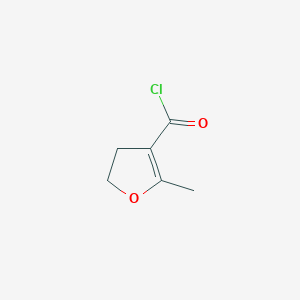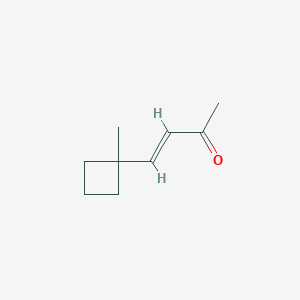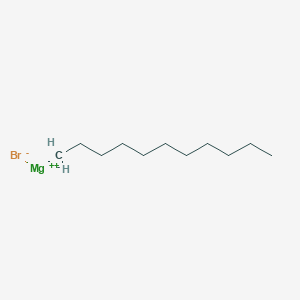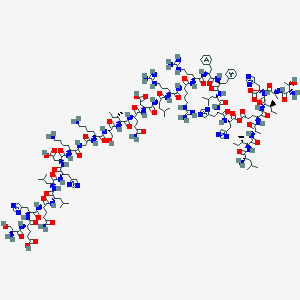![molecular formula C9H9Br2N5O2S B054938 4,5-Dibromo-3-[(propan-2-yl)oxy]-N-(2H-tetrazol-5-yl)thiophene-2-carboxamide CAS No. 113588-97-9](/img/structure/B54938.png)
4,5-Dibromo-3-[(propan-2-yl)oxy]-N-(2H-tetrazol-5-yl)thiophene-2-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4,5-Dibromo-3-[(propan-2-yl)oxy]-N-(2H-tetrazol-5-yl)thiophene-2-carboxamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in medicine and biotechnology. This compound is commonly referred to as DTT and has been synthesized using various methods.
科学的研究の応用
DTT has been extensively studied for its potential applications in medicine and biotechnology. It has been shown to have anticancer properties and has been used in the development of cancer treatments. Additionally, DTT has been used in the development of biosensors for the detection of various analytes, including glucose and hydrogen peroxide. DTT has also been studied for its potential applications in organic electronics, including the development of organic field-effect transistors.
作用機序
The mechanism of action of DTT is not fully understood, but it is believed to involve the inhibition of various enzymes and proteins involved in cell signaling pathways. DTT has been shown to inhibit the activity of protein kinase C, which is involved in cell proliferation and differentiation. Additionally, DTT has been shown to inhibit the activity of matrix metalloproteinases, which are involved in the degradation of extracellular matrix proteins.
生化学的および生理学的効果
DTT has been shown to have various biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells and to inhibit cancer cell proliferation. Additionally, DTT has been shown to have antioxidant properties and to protect cells from oxidative stress. DTT has also been shown to have anti-inflammatory properties and to inhibit the production of pro-inflammatory cytokines.
実験室実験の利点と制限
One advantage of using DTT in lab experiments is its high yield synthesis method. Additionally, DTT has been extensively studied and its properties are well understood. However, one limitation of using DTT in lab experiments is its potential toxicity, which may limit its use in certain applications.
将来の方向性
There are several future directions for research on DTT. One area of research is the development of DTT-based cancer treatments. Additionally, DTT could be used in the development of biosensors for the detection of various analytes. Further research is also needed to fully understand the mechanism of action of DTT and its potential applications in organic electronics. Finally, research is needed to determine the potential toxicity of DTT and its safety for use in various applications.
合成法
DTT can be synthesized using various methods, including the Suzuki-Miyaura cross-coupling reaction and the Sonogashira coupling reaction. The Suzuki-Miyaura cross-coupling reaction involves the reaction of a boronic acid with an aryl halide in the presence of a palladium catalyst. The Sonogashira coupling reaction involves the reaction of an aryl halide with a terminal alkyne in the presence of a copper catalyst. Both methods have been used to synthesize DTT with high yields.
特性
CAS番号 |
113588-97-9 |
|---|---|
製品名 |
4,5-Dibromo-3-[(propan-2-yl)oxy]-N-(2H-tetrazol-5-yl)thiophene-2-carboxamide |
分子式 |
C9H9Br2N5O2S |
分子量 |
411.08 g/mol |
IUPAC名 |
4,5-dibromo-3-propan-2-yloxy-N-(2H-tetrazol-5-yl)thiophene-2-carboxamide |
InChI |
InChI=1S/C9H9Br2N5O2S/c1-3(2)18-5-4(10)7(11)19-6(5)8(17)12-9-13-15-16-14-9/h3H,1-2H3,(H2,12,13,14,15,16,17) |
InChIキー |
JMCULHCTSVICNU-UHFFFAOYSA-N |
SMILES |
CC(C)OC1=C(SC(=C1Br)Br)C(=O)NC2=NNN=N2 |
正規SMILES |
CC(C)OC1=C(SC(=C1Br)Br)C(=O)NC2=NNN=N2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



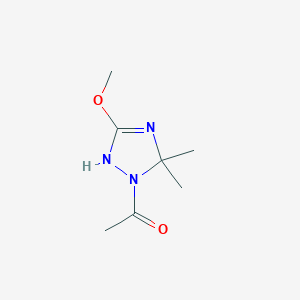
![4-Methylbenzenesulfonate;4-methylbenzenesulfonic acid;2-[[4-[2-(1-methylimidazo[1,2-a]pyridin-4-ium-2-yl)ethenyl]phenyl]methylideneamino]guanidine](/img/structure/B54858.png)
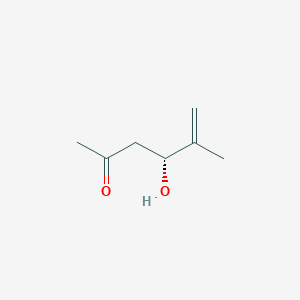
![4-[2-Bromo-1-(4-hydroxyphenyl)-2-phenylethyl]phenol](/img/structure/B54864.png)
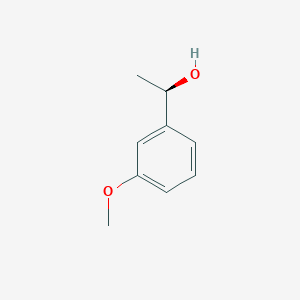
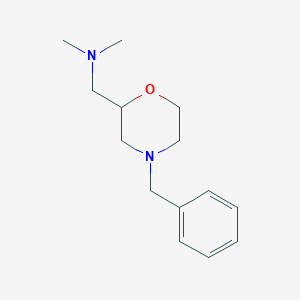

![3-(2-Methylprop-2-en-1-yl)-2-sulfanylidene-2,3-dihydrothieno[3,2-d]pyrimidin-4(1H)-one](/img/structure/B54876.png)
